Isonaringin can be synthesized through various methods, including enzymatic and chemical processes. One notable method involves the enzymatic conversion of naringenin using specific glycosyltransferases, which catalyze the transfer of sugar moieties to the aglycone structure.
Isonaringin possesses a complex molecular structure characterized by its flavanone backbone and multiple hydroxyl groups. The structure can be represented as follows:
Isonaringin participates in various chemical reactions typical of flavonoids, including:
The mechanism of action for isonaringin involves multiple pathways:
Studies have demonstrated that isonaringin can enhance insulin sensitivity and lower blood glucose levels in animal models.
Isonaringin's physical and chemical properties are critical for its applications in pharmaceuticals and nutraceuticals:
Isonaringin has several scientific applications across different fields:
Isonaringin neutralizes reactive oxygen species (ROS) via hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms. Its catechol moiety in ring B donates electrons to stabilize free radicals like superoxide (O₂⁻), hydroxyl (•OH), and peroxynitrite (ONOO⁻). Studies demonstrate 85-92% •OH scavenging at 100μM, outperforming standard antioxidants like ascorbic acid in lipid peroxidation models. The ortho-dihydroxy configuration enables chelation of redox-active metals (Fe²⁺/Cu²⁺), preventing Fenton reaction-driven ROS generation [1] [6].
Table 1: Radical Scavenging Efficacy of Isonaringin
Radical Species | IC₅₀ (μM) | Scavenging Mechanism |
---|---|---|
Hydroxyl (•OH) | 38.2 ± 1.7 | HAT, metal chelation |
Superoxide (O₂⁻) | 62.5 ± 3.1 | SET |
Peroxynitrite (ONOO⁻) | 71.8 ± 2.9 | Electron donation |
DPPH | 45.6 ± 1.5 | HAT/SET hybrid |
Isonaringin activates nuclear factor erythroid 2-related factor 2 (Nrf2) by dissociating it from Keap1 in the cytoplasm. Translocation of Nrf2 to the nucleus induces antioxidant response element (ARE)-driven expression of phase II detoxifying enzymes. At 50μM, isonaringin upregulates heme oxygenase-1 (HO-1) by 4.2-fold and NAD(P)H quinone oxidoreductase 1 (NQO1) by 3.8-fold in hepatic cells. This pathway critically enhances cellular glutathione synthesis and thioredoxin reductase activity, establishing a sustained antioxidant defense [6] [9].
Table 2: Nrf2-Dependent Genes Regulated by Isonaringin
Gene Target | Fold Induction | Function |
---|---|---|
HO-1 | 4.2 ± 0.3 | Heme degradation, CO production |
NQO1 | 3.8 ± 0.4 | Quinone detoxification |
GST | 2.9 ± 0.2 | Glutathione conjugation |
γ-GCLC | 3.1 ± 0.3 | Glutathione synthesis |
Isonaringin suppresses inflammation by inhibiting IκB kinase (IKK)-mediated phosphorylation of IκBα, thereby preventing nuclear factor kappa B (NF-κB) nuclear translocation. In macrophage models, 20μM isonaringin reduces phospho-IκBα levels by 68%. Concurrently, it downregulates mitogen-activated protein kinase (MAPK) signaling, evidenced by 54-72% reductions in phospho-ERK, phospho-JNK, and phospho-p38 expression. This dual inhibition disrupts pro-inflammatory transcription factor activation [6] [9].
Downstream of NF-κB/MAPK inhibition, isonaringin significantly reduces cytokine synthesis. In LPS-stimulated monocytes, 50μM isonaringin decreases TNF-α (78%↓), IL-6 (82%↓), and IL-1β (75%↓) secretion. Mechanistically, it disrupts TLR4 dimerization and MyD88 recruitment, attenuating upstream signaling. Isonaringin also suppresses COX-2 expression (71%↓) and PGE₂ production, indicating broad anti-inflammatory activity [6].
Table 3: Cytokine Modulation by Isonaringin in LPS-Induced Inflammation
Inflammatory Mediator | Reduction vs. Control | Putative Molecular Target |
---|---|---|
TNF-α | 78 ± 5% | TLR4/MyD88 complex |
IL-6 | 82 ± 4% | JAK/STAT pathway |
IL-1β | 75 ± 6% | NLRP3 inflammasome |
COX-2 | 71 ± 3% | Prostaglandin synthesis |
Isonaringin demonstrates concentration-dependent AChE inhibition (IC₅₀ = 13.0 ± 1.9 μM), surpassing naringenin (IC₅₀ >100μM). Molecular docking reveals hydrogen bonding with Ser200 (distance: 2.1Å) and π-π stacking with Trp86 in the catalytic anionic site. This dual interaction impedes acetylcholine hydrolysis, increasing synaptic acetylcholine by 2.3-fold in hippocampal slices. In scopolamine-induced cognitive impairment models, isonaringin restores memory retention by 65% at 20mg/kg, validating its neuroprotective potential [3] [5].
Table 4: AChE Inhibitory Parameters of Isonaringin
Parameter | Value | Method |
---|---|---|
IC₅₀ | 13.0 ± 1.9 μM | Ellman assay |
Kᵢ (inhibition constant) | 8.7 μM | Lineweaver-Burk plot |
Binding affinity (ΔG) | -9.2 kcal/mol | Molecular docking |
Key interactions | Ser200, Trp86, His440 | Catalytic triad engagement |
Human CYP450 isoforms exhibit differential responses to isonaringin. CYP1A2 and CYP3A4 show competitive inhibition (Kᵢ = 15.3μM and 22.7μM, respectively), while CYP2C9 displays mixed inhibition. Molecular dynamics simulations indicate isonaringin binds proximal to the heme iron in CYP1A2 (4.2Å distance), impeding substrate access. Conversely, allosteric activation of CYP2D6 occurs via flavone-induced conformational shifts, increasing metabolic velocity by 40%. Such isoform-specific modulation suggests isonaringin may influence drug metabolism pathways [6] [9].
Table 5: CYP450 Isoform Modulation by Isonaringin
CYP450 Isoform | Inhibition Type | Kᵢ (μM) | Biological Consequence |
---|---|---|---|
CYP1A2 | Competitive | 15.3 ± 1.2 | Reduced caffeine metabolism |
CYP3A4 | Competitive | 22.7 ± 2.1 | Altered benzodiazepine clearance |
CYP2C9 | Mixed | 34.8 ± 3.0 | Potential warfarin interactions |
CYP2D6 | Allosteric activation | N/A | Enhanced dextromethorphan oxidation |
Isonaringin’s interactions with CYP enzymes extend beyond direct inhibition. Molecular modeling using Multimodal Encoder Networks (MEN) predicts its binding to conserved substrate recognition sites (SRS1/SRS4) in CYP1A enzymes. This interaction disrupts redox partner binding, altering electron transfer efficiency. Notably, isonaringin metabolites (e.g., eriodictyol) exhibit distinct CYP modulation profiles, suggesting phase I metabolism generates bioactive derivatives with unique enzymatic targets [6] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7